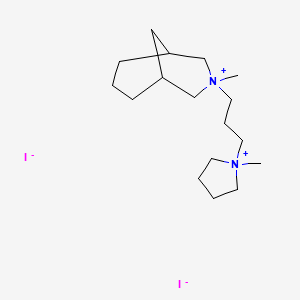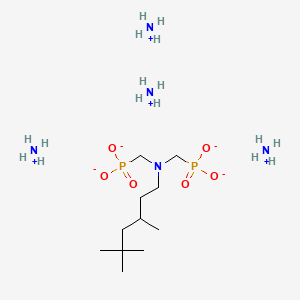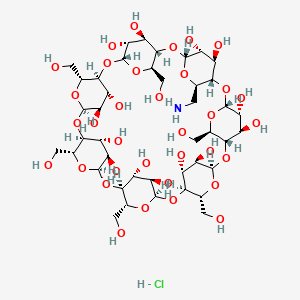
6-Monodeoxy-6-monoamino-beta-cyclodextrin hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Monodeoxy-6-monoamino-beta-cyclodextrin hydrochloride is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds. This compound is characterized by the substitution of one hydroxyl group with an amino group, resulting in unique chemical properties that make it valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Monodeoxy-6-monoamino-beta-cyclodextrin hydrochloride typically involves three main steps: monotosylation, azidation, and reduction. The process begins with the monotosylation of beta-cyclodextrin, followed by azidation to introduce an azido group. Finally, the azido group is reduced to form the amino group .
Industrial Production Methods
In industrial settings, continuous flow synthesis methods have been developed to optimize the production of this compound. This approach allows for better control over reaction conditions and improved yields .
化学反应分析
Types of Reactions
6-Monodeoxy-6-monoamino-beta-cyclodextrin hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include tosyl chloride for monotosylation, sodium azide for azidation, and reducing agents such as hydrogen or palladium on carbon for the reduction step .
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications .
科学研究应用
6-Monodeoxy-6-monoamino-beta-cyclodextrin hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in capillary electrophoresis to alter the ion selectivity of pores.
Biology: The compound can be used to study molecular interactions and transport mechanisms.
Industry: The compound is used in the development of advanced materials and sensors.
作用机制
The mechanism of action of 6-Monodeoxy-6-monoamino-beta-cyclodextrin hydrochloride involves its ability to form inclusion complexes with various guest molecules. This property allows it to alter the ion selectivity of pores and facilitate the transport of molecules across membranes. The molecular targets and pathways involved include interactions with specific receptors and transport proteins .
相似化合物的比较
Similar Compounds
- Succinyl-beta-cyclodextrin
- Carboxymethyl-beta-cyclodextrin sodium salt
- (2-Hydroxypropyl)-beta-cyclodextrin
- Beta-cyclodextrin phosphate sodium salt
- Methyl-beta-cyclodextrin
Uniqueness
6-Monodeoxy-6-monoamino-beta-cyclodextrin hydrochloride is unique due to the presence of the amino group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific molecular interactions and modifications .
属性
分子式 |
C42H72ClNO34 |
|---|---|
分子量 |
1170.5 g/mol |
IUPAC 名称 |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5-(aminomethyl)-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;hydrochloride |
InChI |
InChI=1S/C42H71NO34.ClH/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;/h8-42,44-63H,1-7,43H2;1H/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 |
InChI 键 |
HOLRDEFKBOQITI-ZQOBQRRWSA-N |
手性 SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)N.Cl |
规范 SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Benz[de]isoquinolin-1-one, 3-(acetyloxy)-2,4,5,6-tetrahydro-](/img/structure/B13779052.png)


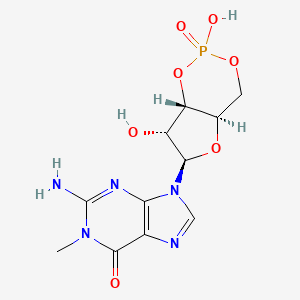
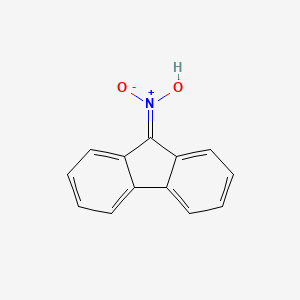

![Benzenamine,4,4'-[(2-methyl-1H-indol-3-yl)methylene]bis[N,N-dimethyl-](/img/structure/B13779076.png)
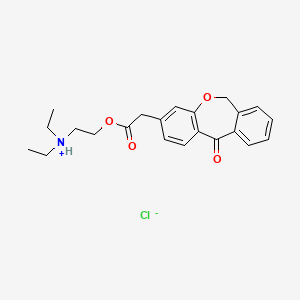

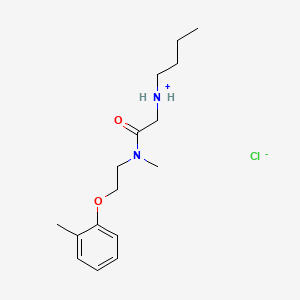
![6-Benzothiazolesulfonic acid, 2-[[4-[[(2-chlorophenyl)methyl]ethylamino]-2-methylphenyl]azo]-](/img/structure/B13779119.png)
![(2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid](/img/structure/B13779123.png)
